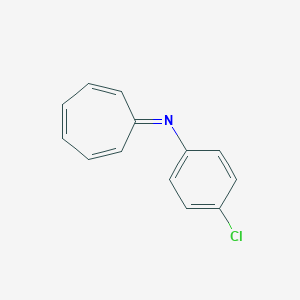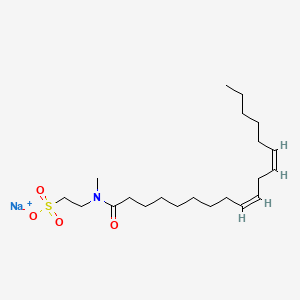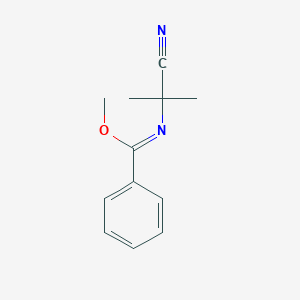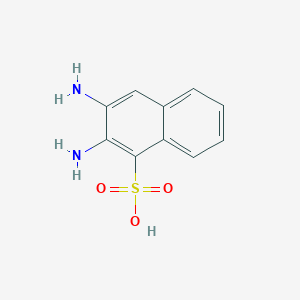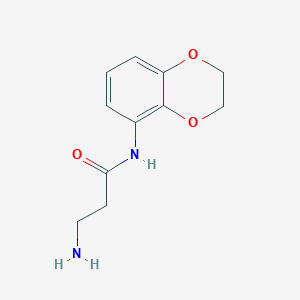
N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide is a chemical compound with a unique structure that includes a benzodioxin ring fused with an alaninamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzodioxin ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine: A related compound with similar structural features but different functional groups.
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-N’-(5-methylhexyl)ethanediamide: Another compound with a benzodioxin ring and an ethanediamide group.
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-2,5-dimethylfuran-3-carboxamide: A compound with a benzodioxin ring and a furan carboxamide group.
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide is unique due to its specific combination of a benzodioxin ring and an alaninamide group
Propiedades
Número CAS |
63071-65-8 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-amino-N-(2,3-dihydro-1,4-benzodioxin-5-yl)propanamide |
InChI |
InChI=1S/C11H14N2O3/c12-5-4-10(14)13-8-2-1-3-9-11(8)16-7-6-15-9/h1-3H,4-7,12H2,(H,13,14) |
Clave InChI |
DRVKSRLKWAMYRY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC=C2O1)NC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)

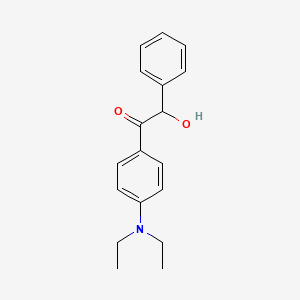

![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
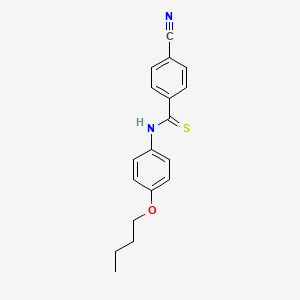


![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
